Msp-3

Description

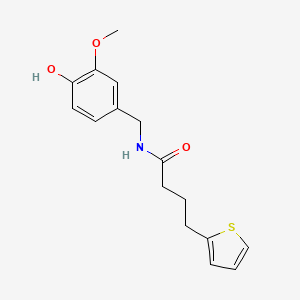

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUVEUVIUAJXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Merozoite Surface Protein 3 in Erythrocyte Invasion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merozoite Surface Protein 3 (MSP3) is a key protein of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Located on the surface of the merozoite, the invasive stage of the parasite that targets erythrocytes, MSP3 plays a significant, albeit not fully elucidated, role in the complex process of red blood cell invasion. This technical guide provides an in-depth examination of the current understanding of MSP3's function in this critical step of the parasite's life cycle. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular interactions of MSP3, offering a valuable resource for researchers in the field of malaria vaccinology and drug development.

Introduction

The invasion of erythrocytes by Plasmodium falciparum merozoites is a rapid and multi-step process involving a cascade of molecular interactions between parasite ligands and host cell receptors.[1] Merozoite surface proteins (MSPs) are central to this process, mediating the initial attachment to and subsequent invasion of the red blood cell.[2] Among these, Merozoite Surface Protein 3 (MSP3) has emerged as a significant focus of research due to its immunogenicity and its potential as a vaccine candidate.[3][4]

MSP3 is a soluble protein with a molecular weight of approximately 48 kDa that is expressed on the merozoite surface.[5] Unlike other MSPs that are anchored to the membrane via a glycosylphosphatidylinositol (GPI) anchor, MSP3 is a peripheral membrane protein.[2][6] It exists as part of a larger protein complex, interacting with other key surface proteins, which is crucial for its retention on the merozoite surface and its function during invasion.[5][7]

Molecular Interactions and Function

MSP3 does not act in isolation. It is a component of a multi-protein complex on the merozoite surface.[7] Immunoprecipitation of merozoite lysates using anti-MSP3 antibodies followed by mass spectrometry has identified several interaction partners.[8][9] These include MSP1, MSP6, MSP7, RAP2, and SERA5.[8][10] Further studies using ELISA and surface plasmon resonance (SPR) have confirmed that MSP3 forms a stable complex with MSP1, MSP6, and MSP7.[8][9] This complex is tethered to the merozoite surface through the GPI anchor of MSP1.[5][7] The exact function of this complex in erythrocyte invasion is still under investigation, but it is believed to be involved in the initial recognition and binding to erythrocyte receptors.[7]

While the specific erythrocyte receptor for MSP3 has not been definitively identified, studies using synthetic peptides derived from the MSP3 sequence have shown that certain regions of the protein can directly bind to the surface of human erythrocytes.[11] These high-activity binding peptides (HABPs) were found to recognize erythrocyte membrane proteins with molecular weights of 45, 55, and 72 kDa.[11] The binding of these peptides was saturable and exhibited nanomolar affinity.[11]

The proposed interactions of MSP3 during erythrocyte invasion are depicted in the following diagram:

Caption: Molecular interactions of MSP3 at the merozoite-erythrocyte interface.

Inhibition of Erythrocyte Invasion

A significant body of evidence points to the crucial role of MSP3 in erythrocyte invasion, primarily through studies involving antibody-mediated inhibition. Both polyclonal and monoclonal antibodies raised against different domains of MSP3 have been shown to effectively block merozoite invasion of erythrocytes in vitro.[8][11]

The primary mechanism of this inhibition is believed to be antibody-dependent cellular inhibition (ADCI), where antibodies against MSP3 opsonize merozoites, marking them for phagocytosis by monocytes.[8] Sero-epidemiological studies have shown a correlation between the levels of cytophilic IgG3 antibodies against MSP3 and protection from clinical malaria, further supporting the role of ADCI in immunity.[12]

In addition to ADCI, direct inhibition of invasion has also been observed.[8] Synthetic peptides corresponding to high-activity binding regions of MSP3 have been shown to inhibit merozoite invasion, presumably by competing with the native protein for binding to erythrocyte receptors.[11]

Quantitative Data on Invasion Inhibition

The following table summarizes key quantitative data from studies investigating the inhibition of erythrocyte invasion by targeting MSP3.

| Targeting Agent | Concentration | Percent Inhibition | Experimental System | Reference |

| Anti-MSP3N Human Antibodies | 3.5 mg/ml | 36.8% | P. falciparum in vitro culture | [8] |

| Anti-MSP3N Human Antibodies | 7.0 mg/ml | 57.9% | P. falciparum in vitro culture | [8] |

| MSP3 Peptide 31193 | 200 µM | 85% ± 2% | P. falciparum in vitro culture | [11] |

| MSP3 Peptide 31202 | 200 µM | 59% ± 4% | P. falciparum in vitro culture | [11] |

| MSP3 Peptide 31209 | 200 µM | 55% ± 1% | P. falciparum in vitro culture | [11] |

| MSP3 Peptide 31202 | 50 µM | 38% | P. falciparum in vitro culture | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of MSP3's role in erythrocyte invasion.

Merozoite Invasion Inhibition Assay

This assay is used to determine the ability of antibodies or other molecules to block the invasion of erythrocytes by merozoites.

Workflow Diagram:

Caption: Workflow for a typical merozoite invasion inhibition assay.

Methodology:

-

Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard methods. The parasite culture is synchronized to the late schizont stage using techniques such as sorbitol or Percoll gradient centrifugation.

-

Inhibition Setup: Synchronized late-stage schizonts are incubated with fresh erythrocytes in the presence of varying concentrations of the test antibody or peptide. A control group with no inhibitor is also included.

-

Incubation: The cultures are incubated for a single invasion cycle (approximately 40-48 hours) under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Parasitemia Determination: After incubation, thin blood smears are prepared from each culture, stained with Giemsa, and the percentage of newly invaded ring-stage parasites is determined by light microscopy.

-

Calculation of Inhibition: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Test Parasitemia / Control Parasitemia))

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.

Methodology:

-

Lysate Preparation: Merozoites are isolated and lysed to release their proteins.

-

Antibody Incubation: The lysate is incubated with an antibody specific to MSP3.

-

Immune Complex Precipitation: Protein A/G beads are added to the lysate to bind to the antibody-protein complex, precipitating it out of solution.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry or Western blotting.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Methodology:

-

Ligand Immobilization: One of the interacting proteins (e.g., recombinant MSP3) is immobilized on a sensor chip.

-

Analyte Injection: The other interacting protein (e.g., a potential binding partner) is flowed over the sensor chip at various concentrations.

-

Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

Merozoite Surface Protein 3 is a multifaceted protein that plays a significant role in the invasion of erythrocytes by P. falciparum. Its involvement in a surface-exposed protein complex and its ability to elicit invasion-inhibitory and opsonic antibodies make it a compelling target for the development of a malaria vaccine.[4] While significant progress has been made in understanding its function, further research is needed to definitively identify its erythrocyte receptor(s) and to fully dissect the molecular mechanisms by which it mediates invasion. A deeper understanding of the structure and function of the MSP3-containing complex will be instrumental in designing novel and effective interventions to combat malaria.

References

- 1. Merozoite surface proteins in red blood cell invasion, immunity and vaccines against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merozoite surface protein - Wikipedia [en.wikipedia.org]

- 3. Antibody Responses Against Plasmodium falciparum MSP3 Protein During Natural Malaria Infection in Individuals Living in Malaria-Endemic Regions of India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum Merozoite Surface Protein 3: OLIGOMERIZATION, SELF-ASSEMBLY, AND HEME COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identifying Plasmodium falciparum merozoite surface antigen 3 (MSP3) protein peptides that bind specifically to erythrocytes and inhibit merozoite invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vac4all.org [vac4all.org]

Genetic Diversity of Merozoite Surface Protein 3 (MSP-3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic diversity of Merozoite Surface Protein 3 (MSP-3), a leading vaccine candidate against Plasmodium falciparum, the deadliest malaria parasite. Understanding the polymorphism of this compound is critical for the development of an effective, broad-spectrum malaria vaccine. This document outlines the current knowledge on this compound diversity, presents quantitative data on allele distribution, details key experimental methodologies for its assessment, and provides visual workflows to aid in research and development.

Introduction to Merozoite Surface Protein 3 (this compound)

Merozoite Surface Protein 3 (this compound) is an abundant, non-integral protein found on the surface of the merozoite, the invasive stage of the malaria parasite. It is considered a promising vaccine candidate due to its role in the parasite's life cycle and its immunogenicity. However, like many other merozoite surface proteins, this compound exhibits genetic polymorphism, which poses a significant challenge to vaccine development. This diversity can lead to allele-specific immune responses, potentially limiting the efficacy of a vaccine based on a single variant.

The gene encoding this compound in P. falciparum is characterized by two major allelic families, known as K1 and 3D7.[1][2] These allelic types are defined by variations in their amino acid sequences, primarily located in the N-terminal region of the protein. The C-terminal region, in contrast, is relatively conserved. The polymorphism in the N-terminus is a result of amino acid substitutions and insertions/deletions (indels).

Quantitative Analysis of this compound Genetic Diversity

The distribution and frequency of the K1 and 3D7 allelic families of this compound vary geographically. This variation is a critical consideration for the design of globally effective this compound-based vaccines. The following tables summarize the prevalence of these alleles in different malaria-endemic regions based on published studies.

Table 1: Allele Frequencies of P. falciparum this compound in Different Regions of Africa

| Country/Region | Predominant Allele | K1 Frequency (%) | 3D7 Frequency (%) | Mixed Infections (%) | Reference |

| Equatorial Guinea | FC27 (msp2) | - | 72.25 | - | [3] |

| Kenya | K1 | - | - | - | [1] |

| West Africa | - | - | - | - | [4] |

Note: Data for some regions may be limited or reported in the context of other MSP proteins. Further research is needed to establish a more comprehensive global map of this compound allele frequencies.

Table 2: Allele Frequencies of P. falciparum this compound in Southeast Asia

| Country/Region | Predominant Allele | K1 Frequency (%) | 3D7 Frequency (%) | Mixed Infections (%) | Reference |

| Thailand (overall) | K1 | 60 | 29 | 11 | [4] |

| - Mae Hong Son | K1 | 60 | - | 20 | [4] |

| - Ranong | K1 | 77 | - | 15 | [4] |

| - Ubon Ratchatani | 3D7 | - | 73 | 9 | [4] |

| - Trat | K1 | 73 | - | 9 | [4] |

Experimental Protocols for this compound Genotyping

Accurate and efficient genotyping of this compound is essential for epidemiological studies and for monitoring the impact of malaria control interventions. The following sections provide detailed methodologies for the key experiments used to assess this compound genetic diversity.

DNA Extraction from Blood Samples

High-quality genomic DNA is a prerequisite for successful PCR-based genotyping.

Protocol:

-

Sample Collection: Collect 200-500 µL of whole blood in EDTA-containing tubes.

-

DNA Extraction Kits: Utilize commercially available DNA extraction kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen) for optimal yield and purity.

-

Procedure: Follow the manufacturer's instructions for the chosen kit. This typically involves lysis of red blood cells, digestion of proteins with proteinase K, binding of DNA to a silica membrane, washing to remove contaminants, and elution of purified DNA in a low-salt buffer.

-

Quality Control: Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.

Allele-Specific PCR (AS-PCR) for this compound Genotyping

AS-PCR is a rapid and cost-effective method for distinguishing between the K1 and 3D7 allelic families of this compound. This technique utilizes primers that are specific to the polymorphic regions of each allele.

Protocol:

-

Primer Design: Design two sets of forward primers, one specific for the K1 allele and one for the 3D7 allele. A common reverse primer can be used for both reactions. The specificity of the forward primers is typically conferred by the 3'-terminal nucleotide, which corresponds to a polymorphic site.

-

PCR Reaction Mixture (per 25 µL reaction):

-

5 µL of 5x PCR Buffer

-

1 µL of 10 mM dNTPs

-

1 µL of 10 µM K1-specific forward primer

-

1 µL of 10 µM 3D7-specific forward primer

-

1 µL of 10 µM common reverse primer

-

0.25 µL of Taq DNA Polymerase (5 U/µL)

-

2 µL of genomic DNA (10-50 ng)

-

Nuclease-free water to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58-62°C for 30 seconds (optimize for specific primer sets)

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel stained with a fluorescent dye (e.g., ethidium bromide or SYBR Safe). The presence of a band of the expected size indicates the presence of the corresponding allele. Samples with mixed infections will show bands for both alleles.

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)

PCR-RFLP provides a higher resolution for differentiating this compound alleles by analyzing the patterns of DNA fragments generated after enzymatic digestion of a PCR product.

Protocol:

-

PCR Amplification: Amplify the polymorphic region of the this compound gene using a set of conserved primers that flank the region of interest.

-

PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR mixture that may interfere with restriction enzyme activity.

-

Restriction Enzyme Digestion:

-

Choose restriction enzymes that have recognition sites within the polymorphic region of one allele but not the other.

-

Set up the digestion reaction as follows (example for a 20 µL reaction):

-

10 µL of purified PCR product

-

2 µL of 10x restriction enzyme buffer

-

1 µL of restriction enzyme (e.g., AluI or HhaI)

-

7 µL of nuclease-free water

-

-

Incubate the reaction at the optimal temperature for the chosen enzyme (usually 37°C) for 1-2 hours.

-

-

Gel Electrophoresis: Separate the digested DNA fragments on a high-resolution agarose gel (2.5-3.0%) or a polyacrylamide gel. The resulting banding patterns will be specific to each allele.

Sanger Sequencing

Sanger sequencing provides the most detailed information on the genetic diversity of this compound by determining the exact nucleotide sequence of the gene.

Protocol:

-

PCR Amplification and Purification: As described for PCR-RFLP.

-

Sequencing Reaction:

-

Use a cycle sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).

-

The reaction mixture typically includes:

-

Purified PCR product (template DNA)

-

Sequencing primer (either the forward or reverse PCR primer)

-

Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

-

-

-

Cycle Sequencing Conditions: Follow the manufacturer's recommended protocol.

-

Sequencing Product Purification: Remove unincorporated ddNTPs and salts from the sequencing reaction products. This can be done using ethanol precipitation or column-based purification methods.

-

Capillary Electrophoresis: Analyze the purified sequencing products on an automated DNA sequencer.

-

Data Analysis: The raw sequence data is analyzed using sequencing analysis software to generate the final DNA sequence. This sequence can then be compared to reference sequences to identify polymorphisms.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows for the genetic analysis of this compound.

Caption: Overview of the experimental workflow for this compound genotyping.

Caption: Detailed workflow for PCR-RFLP analysis of this compound.

Conclusion and Future Directions

The genetic diversity of this compound, primarily characterized by the K1 and 3D7 allelic families, presents a significant hurdle for the development of a universally effective malaria vaccine. This guide provides a framework for researchers and drug development professionals to understand and assess this diversity. The provided quantitative data highlights the geographical variation in allele frequencies, emphasizing the need for multi-allele or conserved-epitope vaccine strategies. The detailed experimental protocols offer a practical guide for genotyping this compound in various research settings.

Future research should focus on:

-

Expanding Geographical Surveillance: More extensive studies are needed to create a comprehensive global map of this compound allele frequencies, particularly in under-sampled regions.

-

Functional Characterization of Alleles: Investigating the functional consequences of this compound polymorphism on parasite invasion and immune evasion will provide valuable insights for vaccine design.

-

Identification of Conserved, Protective Epitopes: Focusing on conserved regions of this compound that elicit protective immune responses could lead to the development of a vaccine that is effective against a broad range of parasite strains.

By continuing to unravel the complexities of this compound genetic diversity, the scientific community can move closer to the development of a highly effective malaria vaccine.

References

- 1. Comparison of allele frequencies of Plasmodium falciparum merozoite antigens in malaria infections sampled in different years in a Kenyan population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genetic diversity and allele frequencies of Plasmodium falciparum msp1 and msp2 in parasite isolates from Bioko Island, Equatorial Guinea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

MSP-3: A Technical Whitepaper on a Promising Malaria Vaccine Candidate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria remains a significant global health challenge, and the development of an effective vaccine is a critical priority. Merozoite Surface Protein 3 (MSP-3), an abundant protein expressed on the surface of the Plasmodium falciparum merozoite, has emerged as a promising blood-stage vaccine candidate. The protective mechanism associated with this compound is primarily mediated by cytophilic antibodies that engage monocytes in a process known as Antibody-Dependent Cellular Inhibition (ADCI), leading to parasite clearance. This technical guide provides a comprehensive overview of this compound as a vaccine candidate, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the immunological pathways and experimental workflows.

Introduction to Merozoite Surface Protein 3 (this compound)

This compound is a soluble protein of approximately 48 kDa that is associated with the merozoite surface. A key feature of this compound is a conserved C-terminal region which is the primary target of protective immune responses. This region has been the focus of vaccine development efforts, leading to the design of subunit vaccines such as MSP3-Long Synthetic Peptide (MSP3-LSP) and the fusion protein GMZ2 (a combination of Glutamate-Rich Protein (GLURP) and this compound).

The primary mechanism of action for this compound-based immunity is ADCI. Naturally acquired and vaccine-induced cytophilic antibodies, predominantly of the IgG1 and IgG3 subclasses, recognize this compound on the merozoite surface. The Fc portions of these antibodies then bind to Fcγ receptors on monocytes, triggering the release of inflammatory mediators that inhibit parasite growth within red blood cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound-based vaccine candidates.

Table 1: Immunogenicity of MSP3-LSP Vaccine in a Phase I Clinical Trial

| Parameter | Adjuvant: Montanide ISA 720 | Adjuvant: Aluminum Hydroxide |

| Anti-MSP3-LSP Antibody Responders | ||

| After 2nd injection | Not specified | Not specified |

| After 3rd injection | 23/30 individuals | Not specified |

| Anti-native MSP3 Antibody Responders | 19/30 individuals | Not specified |

| T-cell Proliferative Response | 26/30 individuals | Not specified |

| Gamma Interferon Production | 25/30 individuals | Not specified |

Table 2: Efficacy of MSP3 Vaccine in a Phase 1b Trial in Burkinabe Children

| Vaccine Group | Dose | Incidence Rate (cases per 100 days) | Number of Clinical Malaria Episodes |

| MSP3 | 15 µg | 1.2 | 8/15 |

| MSP3 | 30 µg | 1.9 | 10/15 |

| Hepatitis B (Control) | - | 5.3 | 13/15 |

Table 3: Immunogenicity of GMZ2 Vaccine in a Phase IIb Trial in African Children

| Parameter | GMZ2 (100 µg) | Rabies Vaccine (Control) |

| Vaccine Efficacy (Adjusted for age and site) | 14% | - |

| Vaccine Efficacy (Adjusted for age) | 11.3% | - |

| Malaria Episodes (GMZ2S group) | 641 | 720 |

| Severe Malaria Cases | 32 (total) | 32 (total) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of this compound vaccines.

Recombinant this compound Expression and Purification

The production of recombinant this compound is fundamental for vaccine manufacturing and immunological assays.

-

Cloning: The gene sequence encoding the desired this compound fragment (e.g., the conserved C-terminal region) is amplified by PCR and cloned into an E. coli expression vector, such as pET.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).

-

Harvesting and Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis can be achieved by sonication or high-pressure homogenization.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography, such as Nickel-NTA (for His-tagged proteins) or glutathione-agarose (for GST-tagged proteins).

-

Refolding and Dialysis: If the protein is expressed as inclusion bodies, a refolding step is necessary. The purified protein is then dialyzed against a suitable buffer (e.g., PBS) to remove impurities and prepare it for downstream applications.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies

ELISA is a standard method for quantifying this compound-specific antibodies in serum or plasma.

-

Coating: 96-well microtiter plates are coated with recombinant this compound protein (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.

-

Sample Incubation: Serum or plasma samples are diluted in a suitable buffer and added to the wells. Plates are incubated for a specified time (e.g., 1-2 hours at room temperature).

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-human IgG) is added to the wells.

-

Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution (e.g., sulfuric acid).

-

Reading: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined by comparing the sample absorbance to a standard curve or a pre-defined cut-off value.

Antibody-Dependent Cellular Inhibition (ADCI) Assay

The ADCI assay is a key functional assay to assess the parasite-inhibitory activity of anti-MSP-3 antibodies in the presence of monocytes.

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque). Monocytes are then purified from PBMCs by adherence to plastic or by magnetic-activated cell sorting (MACS).

-

Parasite Culture: P. falciparum is cultured in vitro in human red blood cells using standard methods. Parasite cultures are synchronized to the ring stage.

-

ADCI Assay Setup: Purified monocytes are plated in 96-well plates. Synchronized, late-stage schizonts are added to the wells along with the test antibodies (purified IgG from immunized individuals or control sera).

-

Incubation: The co-culture is incubated for a full parasite life cycle (approximately 48 hours).

-

Parasitemia Determination: After incubation, the parasitemia in each well is determined by microscopy of Giemsa-stained blood smears or by flow cytometry.

-

Calculation of Inhibition: The percentage of parasite growth inhibition is calculated by comparing the parasitemia in the presence of test antibodies to the parasitemia in the presence of control antibodies.

Visualizations

The following diagrams illustrate key concepts related to this compound as a vaccine candidate.

Caption: Schematic of the this compound protein structure.

Caption: The mechanism of Antibody-Dependent Cellular Inhibition (ADCI).

Caption: Experimental workflow for this compound vaccine evaluation.

Conclusion

This compound remains a viable and important candidate for a blood-stage malaria vaccine. Its ability to induce a functional antibody response that can control parasite replication through ADCI is a significant advantage. The data from preclinical and clinical trials, while not yet demonstrating sterile protection, provide a strong rationale for continued research and development. Future efforts may focus on optimizing vaccine formulations, including the use of more potent adjuvants and the development of multivalent vaccines that incorporate other protective antigens alongside this compound. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to the goal of a highly effective malaria vaccine.

Merozoite Surface Protein 3 (Msp-3): Expression, Localization, and Role in the Invasion of Plasmodium falciparum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Protein 3 (Msp-3) is a key protein in the erythrocytic stage of Plasmodium falciparum, the most virulent malaria parasite affecting humans. As a member of the Merozoite Surface Protein (MSP) family, this compound is strategically located on the surface of the invasive merozoite stage, playing a crucial role in the parasite's life cycle and its interaction with the host's red blood cells. This technical guide provides a comprehensive overview of the expression and localization of this compound during the merozoite stage, with a focus on quantitative data, detailed experimental protocols, and the molecular interactions that define its function. This information is critical for researchers working on the development of novel antimalarial drugs and vaccines.

Expression and Localization of this compound at the Merozoite Stage

This compound is an abundantly expressed soluble protein, with a molecular weight of approximately 43-48 kDa, that is prominently displayed on the surface of mature merozoites.[1][2] Unlike some other surface proteins, this compound lacks a conventional transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor for direct membrane attachment.[1] Instead, it is retained on the merozoite surface through non-covalent interactions with other surface-anchored proteins, most notably as part of a larger protein complex.[2][3]

Immunofluorescence assays consistently show this compound distributed over the entire surface of the merozoite.[1] This surface localization makes it a primary target for the host's immune system, and antibodies against this compound have been shown to be associated with protection against clinical malaria.[1]

The Msp-1/Msp-3 Complex

A significant body of evidence indicates that this compound exists in a complex with several other merozoite surface proteins, including Merozoite Surface Protein 1 (MSP-1), MSP-6, and MSP-7.[1][4] MSP-1, the most abundant GPI-anchored protein on the merozoite surface, acts as a scaffold for the attachment of these peripherally associated proteins.[2][5][6] The interaction between this compound and the processed fragments of MSP-1 (specifically the p83, p30, and p38 fragments) has been confirmed through co-immunoprecipitation and in vitro binding assays.[4] This protein complex is thought to be crucial for the initial attachment of the merozoite to the erythrocyte surface, a critical first step in the invasion process.[7]

Quantitative Data on this compound Expression

While widely described as "abundantly expressed," precise quantification of this compound protein on a per-merozoite basis is not extensively documented. However, transcriptomic and proteomic studies provide valuable insights into its relative abundance.

Transcriptional Analysis

Quantitative real-time PCR (qRT-PCR) studies analyzing the transcriptome of the P. falciparum intraerythrocytic developmental cycle have shown that the transcription of the this compound gene (and other msp family members) is tightly regulated and peaks during the late schizont and merozoite stages, consistent with its function in invasion.[8][9]

Table 1: Relative Transcript Abundance of this compound during the P. falciparum Asexual Life Cycle *

| Parasite Stage | Relative Transcript Level (Normalized) |

| Early Ring | Low |

| Late Ring | Low |

| Early Trophozoite | Low |

| Late Trophozoite | Moderate |

| Mid-Schizont | High |

| Merozoite | Very High |

Data adapted from qRT-PCR-based transcriptome screening studies.[8][9]

Proteomic Analysis

Quantitative mass spectrometry-based proteomics of purified merozoites has confirmed the presence of this compound as a significant component of the merozoite surface proteome.[10][11] While exact copy numbers per merozoite are still being investigated, these studies consistently identify this compound among the more abundant merozoite surface proteins.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the expression and localization of this compound.

Immunofluorescence Assay (IFA) for this compound Localization

This protocol describes the localization of this compound on the surface of P. falciparum merozoites using indirect immunofluorescence.

Materials:

-

Synchronized late-stage schizont culture of P. falciparum

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine serum albumin (BSA)

-

Primary antibody: Rabbit anti-Msp-3 polyclonal antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Vectashield mounting medium

-

Microscope slides and coverslips

Procedure:

-

Parasite Preparation:

-

Harvest late-stage schizonts from culture and purify using a Percoll gradient.

-

Wash the purified schizonts twice with PBS.

-

Resuspend the parasite pellet in a small volume of PBS to create a thin smear on a microscope slide.

-

Air-dry the smear.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

-

Wash the slides three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the slides three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the slides with 3% BSA in PBS for 1 hour at room temperature.

-

Dilute the primary anti-Msp-3 antibody in 1% BSA/PBS (typically 1:500 to 1:1000 dilution).

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

Wash the slides three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody in 1% BSA/PBS (typically 1:1000 dilution).

-

Incubate the slides with the secondary antibody for 1 hour at room temperature in the dark.

-

Wash the slides three times with PBS for 5 minutes each.

-

-

Staining and Mounting:

-

Counterstain the parasite nuclei with DAPI (0.2 µg/ml in PBS) for 5 minutes.

-

Wash the slides twice with PBS.

-

Mount the slides with a drop of Vectashield mounting medium and seal with a coverslip.

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

-

Western Blotting for this compound Detection

This protocol outlines the detection of this compound in P. falciparum merozoite lysates.

Materials:

-

Purified merozoite pellet

-

RIPA lysis buffer with protease inhibitors

-

Laemmli sample buffer (with and without β-mercaptoethanol)

-

SDS-PAGE gels (4-12% Bis-Tris)

-

Nitrocellulose membrane (0.45 µm)

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (5% non-fat milk or 3% BSA in TBST)

-

Primary antibody: Mouse anti-Msp-3 monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

ECL chemiluminescence substrate

Procedure:

-

Sample Preparation:

-

Lyse the merozoite pellet with cold RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Mix an equal amount of protein with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Msp-3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.

-

Co-immunoprecipitation (Co-IP) of the Msp-1/Msp-3 Complex

This protocol details the co-immunoprecipitation of the Msp-1/Msp-3 complex from merozoite lysates.

Materials:

-

Purified merozoite pellet

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Primary antibody for IP: Rabbit anti-MSP-1 polyclonal antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibody for Western blot detection: Mouse anti-Msp-3 monoclonal antibody

Procedure:

-

Lysate Preparation:

-

Lyse the merozoite pellet with non-denaturing Co-IP lysis buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-MSP-1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

-

Washing:

-

Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an anti-Msp-3 antibody to confirm the co-precipitation of this compound with MSP-1.

-

Signaling Pathways and Molecular Interactions

Currently, a specific signaling cascade directly initiated by this compound upon erythrocyte binding has not been fully elucidated. The primary role of this compound appears to be structural, contributing to the stability and function of the merozoite surface protein complex.[2] This complex is essential for the initial, low-affinity attachment of the merozoite to the erythrocyte.[7]

It is hypothesized that the binding of the MSP-1 complex, including this compound, to erythrocyte surface receptors may trigger conformational changes that facilitate the subsequent release of ligands from the merozoite's apical organelles (micronemes and rhoptries).[7] These later events are known to involve calcium signaling within the parasite.[12] However, a direct link between this compound binding and the initiation of these downstream signaling events remains an active area of research.

The interaction of the this compound containing complex with the erythrocyte surface is a critical prerequisite for the subsequent high-affinity binding events mediated by other parasite ligands, which ultimately drive the invasion process.

Visualizations

Caption: Workflow for this compound localization by Immunofluorescence Assay.

Caption: Co-immunoprecipitation workflow for the MSP-1/Msp-3 complex.

Caption: The this compound protein complex on the merozoite surface.

Conclusion

This compound is a crucial, abundantly expressed protein on the surface of P. falciparum merozoites. Its localization as part of a larger complex with MSP-1, MSP-6, and MSP-7 underscores its importance in the initial stages of red blood cell invasion. While its direct role in signaling is yet to be fully defined, its contribution to the structural integrity and function of the merozoite surface protein complex is undeniable. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the precise molecular mechanisms of this compound function. A deeper understanding of this compound's role will continue to inform the development of novel and effective antimalarial interventions.

References

- 1. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merozoite surface proteins in red blood cell invasion, immunity and vaccines against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merozoite surface protein - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. jmpas.com [jmpas.com]

- 7. Plasmodium falciparum Erythrocyte Invasion: Combining Function with Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merozoite Proteins Discovered by qRT-PCR-Based Transcriptome Screening of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Merozoite Proteins Discovered by qRT-PCR-Based Transcriptome Screening of Plasmodium falciparum [frontiersin.org]

- 10. Quantitative Proteomics Reveals New Insights into Erythrocyte Invasion by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomics of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]

Unveiling the Immunogenic Core: A Technical Guide to the Conserved Regions of Plasmodium falciparum Merozoite Surface Protein 3 (MSP-3)

For Immediate Release

This technical guide provides a comprehensive analysis of the conserved regions of the Plasmodium falciparum Merozoite Surface Protein 3 (MSP-3) and their associated immunogenicity. Designed for researchers, scientists, and professionals in drug and vaccine development, this document synthesizes key findings on this compound's structure, the humoral response to its conserved domains, and the functional activity of the elicited antibodies. Detailed experimental protocols and visual workflows are provided to support further research and development in the pursuit of a highly effective malaria vaccine.

Introduction: this compound as a Malaria Vaccine Candidate

Merozoite Surface Protein 3 (this compound) is a leading candidate antigen for a subunit vaccine against the blood stage of Plasmodium falciparum, the most virulent malaria parasite in humans. Located on the surface of the merozoite, the invasive form of the parasite that infects red blood cells, this compound is a target of naturally acquired immunity. A key mechanism of protection associated with anti-MSP-3 antibodies is Antibody-Dependent Cellular Inhibition (ADCI), where antibodies opsonize merozoites for destruction by monocytes[1][2]. This guide focuses on the conserved regions of this compound, which are of particular interest for vaccine development as they have the potential to elicit a broadly protective immune response against diverse parasite strains.

Structural Overview of this compound and its Conserved Regions

The this compound protein exhibits a distinct architecture characterized by a polymorphic N-terminal domain and a highly conserved C-terminal domain.

-

N-Terminal Region : This region is characterized by a prominent domain composed of three blocks of tandemly repeated heptads with a consensus sequence of AXXAXXX[3]. While this area shows significant sequence diversity among different P. falciparum isolates, the AXXAXXX motif, which predicts an alpha-helical coiled-coil structure, is highly conserved[3].

-

C-Terminal Region : C-terminal to the heptad repeats lies a glutamic acid-rich domain, followed by another heptad repeat sequence resembling a leucine-zipper motif[3]. This C-terminal half of the molecule is highly conserved across various parasite strains, making it a prime target for a universal malaria vaccine[2].

For immunological studies, the conserved C-terminal region of the P. falciparum 3D7 strain has been dissected into several overlapping synthetic peptides. One key study focused on six such peptides, designated MSP3a through MSP3f, to map the epitopes recognized by the human immune system[4].

Immunogenicity of Conserved C-Terminal Regions

Studies conducted in malaria-endemic regions have demonstrated that the conserved C-terminal domain of this compound is a significant target of the human immune response. The prevalence and functional capacity of antibodies targeting specific peptides within this region provide critical insights for vaccine design.

Antibody Prevalence and Isotype Distribution in Endemic Populations

Analysis of plasma from individuals living in Dielmo, Senegal, a malaria-endemic area, revealed distinct patterns of IgG subclass responses to different C-terminal peptides of this compound. Cytophilic antibodies (IgG1 and IgG3), which are crucial for mediating effector functions like ADCI, were the predominant subclasses.

Table 1: Prevalence of IgG Subclass Responses to Conserved C-Terminal Peptides of this compound

| Peptide Region | Amino Acid Residues | IgG1 Responders (%) | IgG3 Responders (%) |

| MSP3a | 167-191 | 6.25 | 4.16 |

| MSP3b | 184-210 | 41.67 | 47.91 |

| MSP3c | 203-230 | 33.33 | 41.67 |

| MSP3d | 211-252 | 25.00 | 35.42 |

| MSP3e | 275-307 | 10.41 | 8.33 |

| MSP3f | 302-354 | 60.41 | 22.92 |

Data adapted from Traore et al., The Journal of Infectious Diseases, 2005.[4]

As the data indicates, peptides MSP3b, MSP3c, MSP3d, and particularly MSP3f, elicited the most prevalent antibody responses. Notably, IgG3 was the dominant subclass for MSP3b, MSP3c, and MSP3d, while IgG1 was more prevalent for MSP3f[4].

Functional Activity of Antibodies to Conserved Regions

The functional capacity of antibodies is a critical determinant of their protective efficacy. For this compound, the ADCI assay is the gold standard for evaluating the ability of antibodies to inhibit parasite growth in cooperation with monocytes.

Table 2: In Vitro Functional Activity of Affinity-Purified Human Antibodies against this compound C-Terminal Peptides

| Antibody Specificity | ADCI Parasite Growth Inhibition (%) |

| Anti-MSP3b | Major Inhibitory Effect |

| Anti-MSP3c | Major Inhibitory Effect |

| Anti-MSP3d | No Significant Effect |

| Anti-MSP3f | Major Inhibitory Effect |

Data interpreted from Singh et al., The Journal of Infectious Diseases, 2006, which identified three of six peptides as having a major inhibitory effect.[1]

These findings are significant as they identify a 70-amino acid conserved domain within the C-terminus of this compound as a key target for functionally active, parasite-inhibiting antibodies[1]. This region, encompassed by peptides b, c, and f, represents a high-priority target for inclusion in future this compound based vaccine constructs.

Experimental Protocols and Methodologies

Reproducible and standardized protocols are essential for the comparative evaluation of vaccine candidates. This section details the core methodologies used to assess the immunogenicity of this compound conserved regions.

Antigen Preparation: Peptide Synthesis

The generation of high-purity antigens is the first critical step. The overlapping peptides corresponding to the conserved C-terminal region of this compound are typically synthesized using solid-phase peptide synthesis (SPPS).

Caption: Workflow for Solid-Phase Peptide Synthesis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the titer and determine the isotype of antibodies specific to this compound peptides in plasma or serum samples.

References

- 1. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conservation of structural motifs and antigenic diversity in the Plasmodium falciparum merozoite surface protein-3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Discovery and Initial Characterization of Merozoite Surface Protein 3 (MSP-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of Merozoite Surface Protein 3 (MSP-3), a key antigen of the malaria parasite Plasmodium falciparum and a leading vaccine candidate. This document details the seminal findings, experimental methodologies, and key molecular interactions that have formed the foundation of this compound research.

Introduction

Merozoite Surface Protein 3 (this compound) was first identified in 1994 as a soluble protein with a molecular weight of approximately 48 kDa, located on the surface of the P. falciparum merozoite.[1] Its discovery was significant as it was identified as a target of antibodies that can neutralize the parasite's ability to invade red blood cells, a critical process in the malaria life cycle. This protective immune response is primarily mediated through an Antibody-Dependent Cellular Inhibition (ADCI) mechanism, involving cooperation between cytophilic antibodies and monocytes.[2]

Initial Characterization of this compound

The initial characterization of this compound laid the groundwork for its subsequent investigation as a vaccine candidate. Key findings from these early studies are summarized below.

Data Presentation

Table 1: Physicochemical Properties of P. falciparum this compound

| Property | Finding | Reference |

| Molecular Weight | ~48 kDa | [1][2] |

| Cellular Localization | Merozoite Surface | [2] |

| Solubility | Soluble Protein | [1] |

Table 2: this compound Interaction Partners on the Merozoite Surface

| Interacting Protein | Method of Identification | Reference |

| Merozoite Surface Protein 1 (MSP-1) | Co-immunoprecipitation | [3] |

| Merozoite Surface Protein 6 (MSP-6) | Co-immunoprecipitation | [3] |

| Merozoite Surface Protein 7 (MSP-7) | Co-immunoprecipitation | [3] |

Table 3: Erythrocyte Binding Properties of this compound

| Erythrocyte Membrane Protein | Method of Identification | Reference |

| 45 kDa protein | Peptide binding assays | |

| 55 kDa protein | Peptide binding assays | |

| 72 kDa protein | Peptide binding assays |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial characterization of this compound.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting

This protocol is a composite of standard procedures adapted for P. falciparum proteins.

1. Sample Preparation:

-

Synchronized late-stage schizonts are harvested from in vitro culture.

-

Parasite pellets are lysed in a buffer containing a non-ionic detergent (e.g., 0.03% saponin in PBS) on ice to release merozoites and parasite proteins.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing soluble proteins is collected.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

An equal amount of 2x SDS-PAGE sample buffer (containing β-mercaptoethanol for reducing conditions) is added to the protein sample, and the mixture is heated at 95°C for 5 minutes.

2. SDS-PAGE:

-

Denatured protein samples are loaded onto a 12% polyacrylamide gel.

-

Electrophoresis is carried out at a constant voltage (e.g., 200V) for approximately 1 hour or until the dye front reaches the bottom of the gel.

3. Western Blotting:

-

Proteins from the gel are transferred to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane is incubated with the primary antibody (e.g., rabbit anti-MSP-3 polyclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

The membrane is washed three times for 5-10 minutes each with TBST.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

The membrane is washed again as described above.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and exposing the membrane to X-ray film or a digital imaging system.

Co-immunoprecipitation

This protocol is designed to identify interaction partners of this compound from merozoite lysates.

1. Lysate Preparation:

-

Prepare a soluble protein extract from synchronized schizonts as described for SDS-PAGE and Western blotting, using a lysis buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease inhibitors).

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

Add the primary antibody (e.g., anti-MSP-3) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.

-

Elute the bound proteins from the beads by adding 1x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

4. Analysis:

-

The eluted proteins are then analyzed by SDS-PAGE and Western blotting using antibodies specific for the suspected interacting partners (e.g., anti-MSP-1, anti-MSP-6, anti-MSP-7).

Antibody-Dependent Cellular Inhibition (ADCI) Assay

The ADCI assay is a functional assay to measure the ability of antibodies to inhibit parasite growth in the presence of monocytes.

1. Preparation of Cells:

-

P. falciparum cultures are synchronized to the ring stage.

-

Human monocytes are isolated from the peripheral blood of healthy donors.

-

Red blood cells are washed and resuspended in culture medium.

2. Assay Setup:

-

In a 96-well plate, combine the synchronized parasite culture (at a starting parasitemia of ~0.5%), red blood cells (to a final hematocrit of 1-2%), and monocytes (at a monocyte to parasite ratio of ~10:1).

-

Add the test antibodies (e.g., purified IgG from immune individuals or affinity-purified anti-MSP-3 antibodies) at various concentrations. Include a negative control with non-immune IgG and a positive control with a known inhibitory antibody.

3. Incubation and Growth Assessment:

-

The plate is incubated for 48-72 hours under standard parasite culture conditions.

-

Parasite growth is assessed by microscopy of Giemsa-stained thin blood smears or by a fluorescent DNA-binding dye-based assay.

4. Calculation of Inhibition:

-

The percentage of specific growth inhibition (SGI) is calculated using the following formula: SGI (%) = 100 x [1 – ((Parasitemia with immune IgG - Parasitemia with non-immune IgG) / (Parasitemia with non-immune IgG))]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: The this compound protein complex on the merozoite surface.

Caption: Experimental workflow for the Antibody-Dependent Cellular Inhibition (ADCI) assay.

References

- 1. Preparation of Parasite Protein Extracts and Western Blot Analysis [bio-protocol.org]

- 2. Multiple Plasmodium falciparum Merozoite Surface Protein 1 Complexes Mediate Merozoite Binding to Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum MSP3 Exists in a Complex on the Merozoite Surface and Generates Antibody Response during Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]

Natural Immune Response to Merozoite Surface Protein-3 (MSP-3) in Malaria-Endemic Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Plasmodium falciparum merozoite surface protein 3 (MSP-3) is a leading blood-stage malaria vaccine candidate. In malaria-endemic regions, naturally acquired immunity to malaria is associated with the presence of specific antibodies against parasite antigens. This technical guide provides an in-depth analysis of the natural immune response to this compound, focusing on the quantitative relationship between antibody responses and clinical protection, detailed experimental protocols for assessing this immunity, and the underlying cellular and molecular mechanisms. Evidence strongly suggests that cytophilic antibodies, particularly IgG3, directed against conserved epitopes in the C-terminal region of this compound, play a crucial role in parasite control through collaboration with monocytes via Fcγ receptors. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in malaria vaccine and drug development.

Quantitative Analysis of Anti-MSP-3 Antibodies and Protection from Malaria

Numerous immuno-epidemiological studies have investigated the association between the presence and levels of antibodies against this compound and the risk of clinical malaria. A consistent finding is that high levels of certain anti-MSP-3 antibody isotypes are correlated with a reduced risk of febrile malaria. The data presented below summarizes key findings from longitudinal cohort studies in malaria-endemic areas.

| Study Population & Location | Antibody Isotype | Association with Protection from Clinical Malaria | Key Findings & Quantitative Data |

| Dielmo, Senegal | IgG3 | Strong | Individuals with high levels of anti-MSP-3 IgG3 antibodies had a significantly reduced risk of clinical malaria. This association was stronger than that observed for other merozoite antigens and was independent of age.[1] |

| OoDo, Myanmar | IgG1 & IgG3 (Cytophilic) | Significant | High levels of cytophilic antibodies (IgG1 and IgG3) against this compound were significant predictors of protection against clinical malaria.[2] |

| Ghanaian Children | Total IgG | Significant (in ADCI assay) | High Antibody-Dependent Cellular Inhibition (ADCI) activity, mediated by IgG, was significantly associated with a reduced risk of febrile malaria.[3] |

| Kampala, Uganda | Total IgG | Significant (once parasitemic) | Stronger IgG responses to this compound were associated with protection from clinical malaria once an individual was parasitemic (Odds Ratio: 0.31 per 10-fold increase in antibody levels).[4] |

| Kenyan Children (Chonyi cohort) | Total IgG | Significant | A threshold concentration of anti-MSP-3 antibodies was found to be necessary for protection from clinical malaria.[5] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSP-3 Antibodies

This protocol describes a standard indirect ELISA for the quantification of human IgG antibodies specific for recombinant this compound protein.

Materials:

-

Recombinant this compound protein (full-length or C-terminal fragment)

-

96-well microtiter plates (e.g., Nunc-Immuno™ Plates, Maxisorp™)

-

Coating buffer: 0.1 M sodium bicarbonate, pH 9.6

-

Wash buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBS-T)

-

Blocking buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in PBS-T

-

Human plasma or serum samples from malaria-exposed and non-exposed individuals

-

HRP-conjugated goat anti-human IgG secondary antibody

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution: 2 M H₂SO₄

-

Microplate reader

Procedure:

-

Coating: Dilute recombinant this compound protein to 1-2 µg/mL in coating buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer.

-

Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Sample Incubation: Dilute human plasma or serum samples in blocking buffer (e.g., 1:200 to 1:1000). Add 100 µL of diluted samples to the wells. Include positive and negative control sera on each plate. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2, but perform five washes.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-15 minutes at room temperature.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the optical density (OD) at 450 nm using a microplate reader.

Antibody-Dependent Cellular Inhibition (ADCI) Assay

This assay measures the ability of anti-MSP-3 antibodies to cooperate with monocytes to inhibit the in vitro growth of P. falciparum.

Materials:

-

Synchronized P. falciparum culture (late trophozoite/early schizont stage)

-

Human monocytes isolated from peripheral blood mononuclear cells (PBMCs) of healthy, non-malaria-exposed donors.

-

Purified IgG from human plasma samples (test samples and controls)

-

Complete parasite culture medium (RPMI-1640 with appropriate supplements)

-

96-well flat-bottom culture plates

-

Giemsa stain

-

Microscope

Procedure:

-

Monocyte Preparation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate monocytes by plastic adherence or using magnetic cell sorting (e.g., CD14+ selection). Resuspend monocytes in complete culture medium.

-

Assay Setup:

-

Add 50 µL of monocyte suspension (e.g., at 2 x 10⁶ cells/mL) to each well of a 96-well plate.

-

Add 50 µL of purified test IgG (at a final concentration of e.g., 1 mg/mL) or control IgG.

-

Add 100 µL of synchronized P. falciparum culture at approximately 0.5% parasitemia and 2.5% hematocrit.

-

-

Co-culture: Incubate the plates for 72-96 hours in a gassed (5% CO₂, 5% O₂, 90% N₂) and humidified incubator at 37°C.

-

Parasite Growth Assessment: After incubation, prepare thin blood smears from each well. Stain with Giemsa and determine the parasitemia by counting at least 2000 erythrocytes under a microscope.

-

Calculation of Specific Growth Inhibition Index (SGI): SGI (%) = 100 x [1 - (% parasitemia with test IgG and monocytes / % parasitemia with non-immune IgG and monocytes)]

B-Cell Epitope Mapping using Peptide Arrays

This method identifies the linear B-cell epitopes of this compound recognized by antibodies from malaria-exposed individuals.

Materials:

-

Peptide array consisting of overlapping synthetic peptides (e.g., 15-mers with a 3-amino acid offset) spanning the entire this compound sequence.

-

Human plasma or serum samples.

-

Blocking buffer (e.g., Rockland blocking buffer).

-

Wash buffers (e.g., TBS-T).

-

Fluorescently labeled secondary antibody (e.g., goat anti-human IgG-Alexa Fluor 647).

-

Fluorescence scanner.

-

Image analysis software.

Procedure:

-

Array Blocking: Block the peptide array with blocking buffer for 1 hour at room temperature.

-

Sample Incubation: Dilute plasma samples in incubation buffer and apply to the array. Incubate for 2 hours at room temperature with gentle agitation.

-

Washing: Wash the array extensively with wash buffer.

-

Secondary Antibody Incubation: Incubate the array with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash the array as in step 3.

-

Scanning: Scan the array using a fluorescence scanner at the appropriate wavelength.

-

Data Analysis: Use image analysis software to quantify the fluorescence intensity of each peptide spot. Positive reactivity is determined by comparing the signal intensity of immune sera to that of non-immune control sera.

Signaling Pathways and Experimental Workflows

The protective effect of anti-MSP-3 antibodies is primarily mediated by the collaboration between cytophilic antibodies (IgG1 and IgG3) and monocytes through the cross-linking of Fcγ receptors. This interaction triggers effector functions that lead to parasite killing.

Experimental Workflow for ADCI Assay

Signaling Pathway of Monocyte-Mediated Parasite Killing

Conclusion and Future Directions

The natural immune response to this compound in individuals living in malaria-endemic areas provides a strong rationale for its inclusion in a subunit vaccine against P. falciparum. The consistent association of cytophilic antibodies, particularly IgG3, with protection from clinical malaria highlights the importance of antibody-monocyte cooperation in parasite control. The identification of conserved, immunodominant B-cell epitopes in the C-terminal region of this compound offers specific targets for vaccine design to elicit functionally active antibodies.

Future research should focus on:

-

Further dissecting the precise molecular interactions between anti-MSP-3 antibodies, Fcγ receptors, and the parasite.

-

Identifying T-cell epitopes within this compound that can provide robust help for the production of high-titer, long-lasting, and functionally active antibodies.

-

Evaluating the impact of this compound polymorphism on vaccine efficacy and exploring strategies to overcome potential strain-specific immunity.

-

Developing and standardizing high-throughput functional assays, such as ADCI, to better predict vaccine efficacy in clinical trials.

A deeper understanding of the natural immune response to this compound will be instrumental in the development of a highly effective malaria vaccine, a critical tool for the global effort to eradicate this devastating disease.

References

- 1. Enhanced Plasmodium falciparum merozoite phagocytosis by monocytes from immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-density Peptide Arrays Help to Identify Linear Immunogenic B-cell Epitopes in Individuals Naturally Exposed to Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential signal transduction, membrane trafficking, and immune effector functions mediated by FcγRI versus FcγRIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Examination of Merozoite Surface Protein 3 and its Congeners as Key Targets in the Fight Against Malaria

Introduction

The Merozoite Surface Protein 3 (MSP-3) family comprises a group of secreted, soluble proteins found on the surface of the Plasmodium merozoite, the invasive stage of the malaria parasite that infects red blood cells.[1] First identified in Plasmodium falciparum, this protein family has since been characterized in other species, including the widespread Plasmodium vivax.[2] Members of the this compound family are considered leading candidates for the development of a malaria vaccine due to their immunogenicity and their role in protective immune responses.[2][3] This technical guide provides a comprehensive overview of the this compound protein family, including its structure, function, interactions, and the immunological basis for its consideration as a vaccine target. It also details key experimental protocols for its study and presents quantitative data to aid researchers and drug development professionals.

The this compound Protein Family: Structure and Function

The this compound family is a multi-gene family with a variable number of paralogs across different Plasmodium species.[2] These proteins are characterized by an N-terminal region, a large central domain rich in alanine that is predicted to form coiled-coil structures, and a C-terminal domain.[2][4] While they are located on the merozoite surface, they lack a conventional transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor for membrane attachment.[3]

The function of the this compound family is not fully elucidated, but it is understood to be involved in the complex process of erythrocyte invasion.[5] Some studies suggest a role as a "decoy" to divert the host immune response, while others point to a more direct role in binding to erythrocyte receptors.[2][5] Research has shown that antibodies targeting this compound can inhibit parasite growth and mediate parasite killing through antibody-dependent cellular inhibition (ADCI).[6][7]

The Merozoite Surface Protein Complex

This compound does not exist in isolation on the merozoite surface. It forms a non-covalent complex with other merozoite surface proteins, most notably MSP-1, MSP-6, and MSP-7.[3][8] This complex is anchored to the merozoite membrane via the GPI anchor of MSP-1.[1] The interaction between these proteins is crucial for their localization and function during erythrocyte invasion.

Quantitative Data on this compound Interactions and Vaccine Efficacy

The following tables summarize key quantitative data related to the interactions of this compound with other merozoite surface proteins and the efficacy of the GMZ2 vaccine, a fusion protein containing a portion of P. falciparum this compound and Glutamate-Rich Protein (GLURP).

Table 1: Dissociation Constants (Kd) for the Interaction of P. falciparum this compound with Merozoite Surface Proteins [2]

| Interacting Proteins | Dissociation Constant (Kd) | Method |

| rMSP3N and rMSP165 | 5.31 x 10-7 M | Surface Plasmon Resonance (SPR) |

| rMSP3N and rMSP7C | 5.89 x 10-7 M | Surface Plasmon Resonance (SPR) |

| rMSP3N and rMSP6C | 2.47 x 10-4 M | Surface Plasmon Resonance (SPR) |

Table 2: Efficacy of the GMZ2 Malaria Vaccine in a Phase 2b Randomized Controlled Trial in African Children [1]

| Outcome | Vaccine Efficacy (VE) | 95% Confidence Interval (CI) | p-value | Analysis Population |

| Clinical Malaria (primary endpoint) | 14% | 3.6% to 23% | 0.009 | According to Protocol (ATP) |

| Clinical Malaria | 11.3% | 2.5% to 19% | 0.013 | Intention to Treat (ITT) |

| Severe Malaria | 27% | -44% to 63% | - | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the this compound protein family. Below are outlines of key experimental protocols.

Recombinant Protein Expression and Purification in E. coli

The production of recombinant this compound is essential for a wide range of in vitro and in vivo studies. A common method involves expression in Escherichia coli.

Protocol Outline:

-

Cloning: The gene encoding the desired this compound fragment is cloned into a suitable bacterial expression vector, often with a purification tag such as a polyhistidine (His)-tag.[9]

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[10]

-

Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]

-

Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.[11]

-

Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.[10][11]

Immunoprecipitation of the this compound Protein Complex

Immunoprecipitation (IP) is used to isolate this compound and its interacting partners from a parasite lysate.[12]

Protocol Outline:

-

Lysate Preparation: Synchronized late-stage P. falciparum schizonts are lysed to release merozoites, which are then solubilized in a lysis buffer containing protease inhibitors.[13]

-

Antibody Incubation: A specific antibody against this compound is added to the lysate and incubated to allow the formation of antigen-antibody complexes.[14]

-

Complex Capture: Protein A/G-coupled beads are added to the lysate to capture the antigen-antibody complexes.[12]

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.[12]

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., MSP-1, MSP-6, MSP-7).[15]